

# Application Notes and Protocols for In Vivo Studies with FL118

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *FL118-14-Propanol*

Cat. No.: *B10861715*

[Get Quote](#)

## A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of FL118, a novel anti-cancer agent, for in vivo studies. The information is compiled from preclinical research to ensure safe and effective formulation for animal models.

FL118 is a small molecule that selectively inhibits the expression of several key cancer survival-associated gene products, including survivin, Mcl-1, XIAP, and cIAP2.<sup>[1][2]</sup> Its potent antitumor activity has been demonstrated in various human tumor xenograft models.<sup>[3][4]</sup> Proper formulation is critical for achieving optimal efficacy and minimizing toxicity in preclinical studies.

## Data Presentation: FL118 Formulation Comparison

Two primary formulations have been documented for the parenteral administration of FL118 in animal studies: a Tween 80-containing formulation for intraperitoneal (i.p.) injection and a newer, Tween 80-free formulation suitable for both intravenous (i.v.) and i.p. routes.<sup>[1][2]</sup> A formulation for oral administration has also been developed.<sup>[5]</sup>

Table 1: Injectable Formulations for FL118

| Parameter              | Intraperitoneal (i.p.)<br>Formulation (with Tween 80) | Intravenous (i.v.) &<br>Intraperitoneal (i.p.)<br>Formulation (Tween 80-free) |
|------------------------|-------------------------------------------------------|-------------------------------------------------------------------------------|
| FL118 Concentration    | 0.05 mg/mL                                            | 0.1 - 0.5 mg/mL                                                               |
| Primary Solvent        | Dimethyl sulfoxide (DMSO)                             | Dimethyl sulfoxide (DMSO)                                                     |
| DMSO Concentration     | 5% (v/v)                                              | 5% (v/v)                                                                      |
| Surfactant/Solubilizer | Tween-80 (10 - 20% v/v)                               | Hydroxypropyl- $\beta$ -cyclodextrin (0.05 - 0.25% w/v)                       |
| Vehicle                | Saline (75 - 85% v/v)                                 | Saline                                                                        |
| Administration Route   | Intraperitoneal (i.p.) only                           | Intravenous (i.v.) or<br>Intraperitoneal (i.p.)                               |
| Reference              | <a href="#">[1]</a>                                   | <a href="#">[1]</a> <a href="#">[6]</a>                                       |

Table 2: Maximum Tolerated Doses (MTD) of FL118 in Different Formulations and Schedules

| Formulation         | Administration Route | Dosing Schedule | Maximum Tolerated Dose (MTD) |
|---------------------|----------------------|-----------------|------------------------------|
| Tween 80-containing | i.p.                 | daily x 5       | 0.2 mg/kg                    |
| Tween 80-containing | i.p.                 | q2d x 3         | 0.5 mg/kg                    |
| Tween 80-containing | i.p.                 | weekly x 4      | 1.5 mg/kg                    |
| Tween 80-free       | i.v.                 | daily x 5       | 1.5 mg/kg                    |
| Tween 80-free       | i.v.                 | q2d x 5         | 1.5 - 2.0 mg/kg              |
| Tween 80-free       | i.v.                 | weekly x 4      | 5.0 mg/kg                    |
| Reference           | <a href="#">[7]</a>  |                 |                              |

q2d: every other day

## Experimental Protocols

### Protocol 1: Preparation of FL118 for Intraperitoneal (i.p.) Administration (Tween 80-Containing Formulation)

This formulation is suitable only for i.p. administration due to the presence of Tween 80.[1][8]

#### Materials:

- FL118 powder
- Dimethyl sulfoxide (DMSO), sterile
- Tween-80 (Polysorbate 80), sterile
- Saline (0.9% NaCl), sterile

#### Procedure:

- Prepare Stock Solution: Dissolve FL118 in DMSO to achieve a concentration of 1 mg/mL.[1]  
Ensure complete dissolution.
- Prepare Final Formulation:
  - For a final concentration of 0.05 mg/mL FL118, dilute the stock solution in a vehicle containing Tween-80 and saline.
  - The final composition of the solution should be:
    - 5% DMSO (v/v)
    - 10 - 20% Tween-80 (v/v)
    - 75 - 85% Saline (v/v)[1]
- Vehicle Control: Prepare a control solution with the same concentrations of DMSO, Tween-80, and saline, but without FL118.[1]

- Administration: Administer the formulated solution via i.p. injection according to the desired dosing schedule.

## Protocol 2: Preparation of FL118 for Intravenous (i.v.) or Intraperitoneal (i.p.) Administration (Tween 80-Free Formulation)

This newer formulation is compatible with both i.v. and i.p. routes and has shown a better safety profile.[1][2]

Materials:

- FL118 powder
- Dimethyl sulfoxide (DMSO), sterile
- Hydroxypropyl- $\beta$ -cyclodextrin (HP $\beta$ CD), sterile powder
- Saline (0.9% NaCl), sterile

Procedure:

- Prepare Formulation Vehicle:
  - Dissolve Hydroxypropyl- $\beta$ -cyclodextrin in saline to the desired concentration (e.g., 0.05 - 0.25% w/v).[6]
  - Add DMSO to a final concentration of 5% (v/v).
- Dissolve FL118: Add FL118 powder to the prepared vehicle to achieve the final desired concentration (e.g., 0.1 - 0.5 mg/mL).[1][6] Ensure complete dissolution.
- Vehicle Control: Prepare a control solution containing 5% DMSO and the same concentration of Hydroxypropyl- $\beta$ -cyclodextrin in saline, without FL118.[6]
- Administration: Administer the formulated solution via i.v. or i.p. injection based on the experimental design.

## Protocol 3: Preparation of FL118 for Oral Administration

An orally compatible formulation of FL118 has been developed using 2-hydroxypropyl- $\beta$ -cyclodextrin.<sup>[5]</sup> While detailed, publicly available protocols are limited, the principle involves forming a complex with cyclodextrin to improve solubility and oral bioavailability.

Materials:

- FL118 drug substance
- 2-hydroxypropyl- $\beta$ -cyclodextrin (HP $\beta$ CD)

General Procedure Outline:

- FL118 is formulated with 2-hydroxypropyl- $\beta$ -cyclodextrin.<sup>[5]</sup> The precise ratios and manufacturing process (e.g., co-amorphous dispersion) are key to the formulation's success.  
<sup>[5]</sup>
- For preclinical studies in rats, a thick suspension formulated with hypromellose (HPMC) has also been utilized for oral administration.<sup>[5]</sup>

## Mandatory Visualizations





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [iro.uiowa.edu]
- 5. Clinically and orally compatible formulation-manufactured DDX5 (p68)-targeting molecular glue FL118 products exhibit low toxicity but high efficacy against human cancer - ProQuest [proquest.com]
- 6. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. sciencedaily.com [sciencedaily.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies with FL118]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10861715#how-to-dissolve-and-prepare-fl118-for-in-vivo-studies>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)